p-Fluorophenylalanine

Description

Significance of Fluorination in Amino Acid Research

The introduction of fluorine into amino acids, a process known as fluorination, is a powerful strategy in chemical biology and medicinal chemistry. nih.govwalshmedicalmedia.com Fluorine is the most electronegative element, and its small size allows it to mimic hydrogen in certain biological contexts. nih.govwalshmedicalmedia.com However, the strong carbon-fluorine bond and the high polarity it induces can dramatically alter a molecule's properties. nih.govnih.gov

Key effects of fluorination in amino acid research include:

Enhanced Stability: The strength of the carbon-fluorine bond can increase the metabolic stability of peptides and proteins by making them more resistant to enzymatic degradation. nih.govchemimpex.com

Altered Bioavailability: Fluorination can increase the lipophilicity of an amino acid, which can improve its ability to cross cell membranes and enhance its bioavailability. numberanalytics.comnumberanalytics.com

Modified Protein Structure and Function: Incorporating fluorinated amino acids into proteins can influence their folding, stability, and interactions with other molecules. nih.govnih.gov This allows researchers to probe the structure-function relationships of proteins in detail.

Probes for NMR Spectroscopy: The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcaymanchem.com By incorporating ¹⁹F-labeled amino acids into proteins, scientists can gain valuable insights into protein dynamics, folding, and ligand binding. nih.govcaymanchem.com

PET Imaging: The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging. numberanalytics.combeilstein-journals.org Fluorinated amino acids labeled with ¹⁸F serve as tracers to visualize and study metabolic processes in vivo, particularly in oncology. numberanalytics.combeilstein-journals.org

Historical Context of 4-FLUORO-DL-PHENYLALANINE in Scientific Inquiry

The exploration of fluorinated amino acids dates back several decades, driven by the desire to create analogues of natural amino acids with modified properties. numberanalytics.com Early research focused on the synthesis of these compounds and investigating their fundamental biological effects. numberanalytics.com 4-Fluorophenylalanine was among the early fluorinated amino acids to be synthesized and studied.

Initial investigations revealed that 4-fluorophenylalanine could act as an antimetabolite, interfering with the normal metabolic pathways of phenylalanine. mdpi.com This property sparked interest in its potential as a tool to study amino acid metabolism and protein synthesis. For instance, studies in the yeast Saccharomyces cerevisiae have utilized 4-fluorophenylalanine to select for strains with enhanced phenylalanine production. mdpi.com Over time, the development of more sophisticated analytical techniques, particularly ¹⁹F NMR, expanded the utility of 4-fluorophenylalanine as a probe for studying protein structure and dynamics. scholaris.ca Its use in conjunction with PET imaging for diagnostic purposes also represents a significant advancement in its application. beilstein-journals.orgsnmjournals.org

Isomeric Forms and Their Differential Research Applications

4-Fluorophenylalanine exists in three isomeric forms: the L-isomer, the D-isomer, and the racemic mixture DL-4-Fluorophenylalanine, which contains equal amounts of the L- and D-isomers. nih.govchemimpex.com These isomers have distinct biological properties and are utilized in different areas of research.

4-Fluoro-L-phenylalanine (L-FPA): As the L-isomer, it is the form that most closely mimics natural L-phenylalanine and can be incorporated into proteins during synthesis. caymanchem.com This makes it a valuable tool for protein engineering and for studying the effects of fluorination on protein structure and function. chemimpex.com Research applications include its use as a substrate for enzymes like tyrosine hydroxylase to study their regulation. fishersci.com It has also been investigated for its potential to inhibit the growth of cancer cells and has been used to study cellular differentiation. caymanchem.com Furthermore, its incorporation into polypeptides allows for the determination of site-specific solvent accessibility using ¹⁹F-NMR. caymanchem.com

4-Fluoro-D-phenylalanine (D-FPA): The D-isomer is not typically incorporated into proteins. Its research applications often stem from its ability to interact with specific enzymes or receptors that recognize D-amino acids. It has been investigated for its potential in drug development, particularly in designing novel therapeutics that target pathways involving phenylalanine metabolism. smolecule.com In neuroscience, D-FPA has been studied for its potential to modulate neurotransmitter activity. smolecule.com It is also used in peptide synthesis to create peptides with increased resistance to degradation by proteases. smolecule.com

4-Fluoro-DL-phenylalanine (DL-FPA): The racemic mixture is often used in initial screening studies or when the specific effects of one isomer are not the primary focus. chemimpex.com It serves as a versatile building block in the synthesis of novel pharmaceutical compounds and is used in biochemical research to study protein interactions and enzyme activities. chemimpex.com Its use as a selection marker in yeast genetics is a notable application. mdpi.com

Table 1: Research Applications of 4-Fluorophenylalanine Isomers

| Isomer | Key Research Areas | Specific Applications |

|---|---|---|

| 4-Fluoro-L-phenylalanine | Protein Engineering, Biochemistry, Cancer Research | Incorporation into proteins to study structure and stability nih.govchemimpex.com, Substrate for enzymes like tyrosine hydroxylase fishersci.com, Inhibition of cancer cell growth caymanchem.com, Probing solvent accessibility via ¹⁹F-NMR caymanchem.com |

| 4-Fluoro-D-phenylalanine | Drug Development, Neuroscience, Peptide Chemistry | Design of novel therapeutics smolecule.com, Modulation of neurotransmitter systems smolecule.com, Synthesis of protease-resistant peptides smolecule.com |

| 4-Fluoro-DL-phenylalanine | Pharmaceutical Development, Biochemical Research, Genetics | Building block for novel drug synthesis chemimpex.com, Studying protein interactions and enzyme mechanisms chemimpex.com, Selection marker in yeast genetics mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

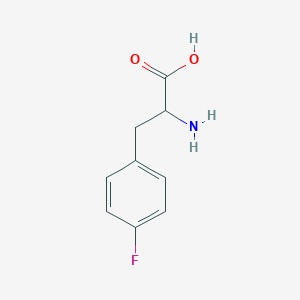

IUPAC Name |

2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Record name | 4-FLUORO-D,L-PHENYLALANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20417 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025332 | |

| Record name | 4-Fluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-fluoro-d,l-phenylalanine appears as white powder or white shiny flakes. (NTP, 1992), White solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-FLUORO-D,L-PHENYLALANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20417 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Fluorophenylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 4-FLUORO-D,L-PHENYLALANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20417 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51-65-0, 60-17-3 | |

| Record name | 4-FLUORO-D,L-PHENYLALANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20417 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalanine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(4-fluorophenyl)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-fluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42T8578M1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Fluorophenylalanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

487 to 491 °F (Decomposes) (NTP, 1992), 253-255 °C | |

| Record name | 4-FLUORO-D,L-PHENYLALANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20417 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Fluorophenylalanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for 4 Fluoro Dl Phenylalanine and Its Derivatives

Stereoselective Synthesis Approaches

The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of fluorinated phenylalanine analogs is of paramount importance. These methods aim to produce enantiomerically pure or enriched compounds, which are crucial for their intended biological applications.

Asymmetric Synthesis of Chiral Fluorinated Phenylalanine Analogs

The asymmetric synthesis of chiral fluorinated phenylalanine analogs often employs chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. beilstein-journals.orgnih.govresearchgate.net One powerful strategy involves the use of chiral nickel(II) complexes. beilstein-journals.orgnih.govresearchgate.net These complexes can be used to prepare a variety of non-canonical amino acids, including fluorinated versions. beilstein-journals.orgnih.govresearchgate.net For example, chiral Ni(II) complexes have been successfully utilized to synthesize fluorinated analogs of phenylalanine, demonstrating the versatility of this method for creating tailor-made amino acids. beilstein-journals.orgnih.govresearchgate.net This approach is particularly valuable as it can be challenging to obtain these compounds in large quantities through other synthetic routes. nih.govresearchgate.net

Another notable method is the asymmetric phase-transfer catalyzed (PTC) alkylation of a tert-butyl glycinate-benzophenone Schiff base. acs.org This technique utilizes a cinchona alkaloid-derived catalyst to achieve high levels of enantioselectivity. acs.org The synthesis of 4-fluoro-β-(4-fluorophenyl)-L-phenylalanine has been successfully achieved using this method, highlighting its potential for large-scale production. acs.org The process is advantageous as it avoids the need for stoichiometric chiral auxiliaries and employs mild reaction conditions with readily available reagents. acs.org

Enzymatic methods also offer a green and efficient route to enantiomerically pure fluorinated phenylalanines. For instance, the enzymatic hydrolysis of N-benzyloxycarbonyl-DL-amino acid esters using the subtilisin-type Carlsberg enzyme can lead to the separation of D- and L-enantiomers. nih.gov This method has been applied to produce Cbz-protected p-fluoro-L-phenylalanine. nih.gov Furthermore, a two-enzyme cascade in E. coli has been used to produce D-4-fluorophenylalanine with high enantiomeric excess and an isolated yield of 84% on a preparative scale. semanticscholar.org

Schöllkopf Synthesis and Bislactim Ether Alkylation

The Schöllkopf method is a well-established and versatile approach for the asymmetric synthesis of α-amino acids. wikipedia.orgchemtube3d.com It relies on the diastereoselective alkylation of a bislactim ether derived from glycine (B1666218) and a chiral auxiliary, typically valine. wikipedia.orgtandfonline.com The bulky isopropyl group of the valine shields one face of the prochiral glycine anion, directing the alkylating agent to the opposite face with high stereoselectivity. wikipedia.org

This method has been successfully applied to the synthesis of various fluorinated phenylalanine derivatives. tandfonline.combeilstein-journals.org For example, the alkylation of the Schöllkopf reagent with fluorinated benzyl (B1604629) bromides has been used to prepare (R)-N-Boc-protected fluorinated phenylalanine methyl esters. beilstein-journals.org The subsequent hydrolysis of the bislactim ether and the ester group yields the desired enantiomerically pure amino acid. wikipedia.orgbeilstein-journals.org The Schöllkopf method is particularly useful for synthesizing exotic amino acids in a laboratory setting. wikipedia.org

In a specific application, the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine was achieved through the Schöllkopf alkylation of a bislactim ether with 3-azide-4-fluorobenzyl bromide. tandfonline.com This demonstrates the method's utility in preparing complex, functionalized amino acids.

Table 1: Comparison of Stereoselective Synthesis Methods

| Method | Key Features | Example Application | Reference |

|---|---|---|---|

| Chiral Ni(II) Complex | Utilizes chiral metal complexes for stereocontrol. | Synthesis of various fluorinated phenylalanine analogs. | beilstein-journals.orgnih.govresearchgate.net |

| Asymmetric PTC | Employs a chiral phase-transfer catalyst. | Synthesis of 4-fluoro-β-(4-fluorophenyl)-L-phenylalanine. | acs.org |

| Enzymatic Resolution | Uses enzymes for stereoselective transformations. | Production of D-4-fluorophenylalanine. | semanticscholar.org |

| Schöllkopf Synthesis | Diastereoselective alkylation of a bislactim ether. | Synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine. | tandfonline.com |

Radiofluorination Techniques for Isotopic Labeling

The introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) into phenylalanine derivatives allows for their use as tracers in Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of efficient and reliable radiofluorination methods is therefore crucial.

Copper-Mediated Radiofluorination of Aryl Boronate Precursors

Copper-mediated radiofluorination has emerged as a highly effective method for the synthesis of [¹⁸F]-labeled aromatic compounds. This technique often utilizes aryl boronate esters as precursors. The Gouverneur group developed a copper-mediated radiofluorination of a wide range of pinacol-derived aryl boronic esters, which can be performed in an open-to-air reaction vessel. acs.org This method has been used to prepare clinically relevant PET radiotracers. rsc.org

Recent advancements have focused on improving the efficiency and applicability of this method. For instance, the use of more stable boronic esters derived from 3,4-diethylhexane-3,4-diol (Epin) has been shown to be advantageous for copper-mediated radiolabeling. cardiff.ac.uk Additionally, protocols have been developed to suppress the undesired protodeboronation side reaction, which can improve the quality of the final radiotracer. snmjournals.org An automated synthesis of 4-[¹⁸F]FPhe using a pinacol (B44631) borane (B79455) ester precursor has also been established, demonstrating a high labeling rate and easier deprotection with a weaker acid. snmjournals.org This automated approach is suitable for clinical production. snmjournals.org

Direct Fluorination with [¹⁸F]AcOF or [¹⁸F]F₂

Direct electrophilic fluorination of phenylalanine or its derivatives using [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF) or gaseous [¹⁸F]fluorine ([¹⁸F]F₂) is another approach to introduce the [¹⁸F] label. nih.gov The direct radiofluorination of L-phenylalanine with either [¹⁸F]F₂ or [¹⁸F]AcOF in trifluoroacetic acid produces a mixture of ortho, meta, and para-fluoro-L-phenylalanines. nih.govbeilstein-journals.org While this method is direct, it often suffers from poor regioselectivity, necessitating complex HPLC separation of the isomers. nih.govbeilstein-journals.orgnih.gov [¹⁸F]AcOF has been shown to offer higher regioselectivity and fewer side products compared to [¹⁸F]F₂ in some cases. nih.govbeilstein-journals.org

This method has also been applied to the synthesis of 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine from 4-borono-D,L-phenylalanine (BPA). nih.gov The reaction yields radiochemical yields of 25-35% with high radiochemical purity after HPLC separation. nih.gov

[¹⁸F]Fluoride Exchange Methods

Isotopic exchange reactions offer a pathway for the radiosynthesis of [¹⁸F]-labeled compounds. A three-step synthesis of 2-[¹⁸F]-fluoro-L-phenylalanine has been reported starting with a [¹⁸F]-fluoride exchange reaction. beilstein-journals.org This method involves the initial introduction of [¹⁸F]-fluoride, followed by subsequent chemical transformations to yield the final product. beilstein-journals.org

Another approach involves the chemoselective radio-deoxyfluorination of a tyrosine residue within a peptide sequence to introduce a 4-[¹⁸F]fluorophenylalanine residue. acs.orgwiley.com This late-stage fluorination is advantageous as it minimally perturbs the peptide's structure. acs.orgwiley.com

Table 2: Overview of Radiofluorination Techniques

| Technique | Precursor | Reagent | Key Features | Reference |

|---|---|---|---|---|

| Copper-Mediated Radiofluorination | Aryl Boronate Ester | [¹⁸F]KF/K₂₂₂ Cu(OTf)₂py₄ | High efficiency, applicable to diverse substrates. | acs.orgrsc.orgcardiff.ac.uk |

| Direct Electrophilic Fluorination | Phenylalanine or derivative | [¹⁸F]AcOF or [¹⁸F]F₂ | Direct but often lacks regioselectivity. | nih.govbeilstein-journals.orgnih.gov |

| [¹⁸F]Fluoride Exchange | Activated Precursor | [¹⁸F]Fluoride | Multi-step process, can be used for late-stage fluorination. | beilstein-journals.orgacs.orgwiley.com |

Preparation of Protected 4-FLUORO-DL-PHENYLALANINE for Peptide Synthesis

The synthesis of peptides requires the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl termini, as well as on reactive side chains. acs.org For 4-fluoro-DL-phenylalanine, the preparation of suitably protected derivatives is a critical first step for its incorporation into peptide chains, particularly in solid-phase peptide synthesis (SPPS).

Synthesis of Methyl Ester Hydrochloride Derivatives

The methyl ester hydrochloride of 4-fluoro-DL-phenylalanine is a common and useful intermediate in peptide synthesis. chemimpex.comchemimpex.com One established method for its preparation involves the treatment of the parent amino acid with a solution of acetyl chloride in methanol (B129727).

A typical procedure involves dissolving (S)-N-Acetyl-4-(1-pyrazolyl)-phenylalanine methyl ester in methanol and treating it with acetyl chloride. The reaction mixture is allowed to stand for an extended period, followed by heating at reflux to drive the reaction to completion. After cooling, additional acetyl chloride may be added to ensure complete conversion. The solvent is then evaporated to yield the desired methyl ester hydrochloride derivative. google.com

Table 1: Synthesis of (S)-4-(1-pyrazolyl)-phenylalanine methyl ester hydrochloride google.com

| Reactant | Reagent | Solvent | Reaction Time | Conditions | Product |

| (S)-N-Acetyl-4-(1-pyrazolyl)-phenylalanine methyl ester | Acetyl chloride | Methanol | 9 days | Room Temp, then Reflux | (S)-4-(1-pyrazolyl)-phenylalanine methyl ester hydrochloride |

Protection Strategies for Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. iris-biotech.de The choice of protecting groups is crucial for the success of SPPS. The most common strategy is the Fmoc (9-fluorenylmethoxycarbonyl) based approach, which utilizes an acid-labile protecting group for the C-terminus and a base-labile Fmoc group for the N-terminus. iris-biotech.de

For the incorporation of 4-fluoro-DL-phenylalanine, N-α-Fmoc protection is standard. The side chain of phenylalanine is non-reactive and typically does not require protection. The general cycle of SPPS involves:

Attachment of the first Fmoc-protected amino acid to the resin. iris-biotech.de

Deprotection of the Fmoc group using a base, typically piperidine. iris-biotech.de

Coupling of the next Fmoc-protected amino acid. iris-biotech.de

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled. iris-biotech.de

Cleavage of the peptide from the resin and removal of any side-chain protecting groups. iris-biotech.de

Specialized linkers can be used to attach the peptide to the resin, allowing for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies. acs.org For instance, acid-labile linkers are commonly employed in Fmoc/tBu chemistry. acs.org

Synthesis of Other Biologically Relevant Fluorinated Phenylalanine Analogs

Beyond 4-fluoro-DL-phenylalanine itself, the synthesis of its derivatives and other fluorinated phenylalanine analogs is of significant interest for exploring structure-activity relationships and developing new probes for biological systems.

Fluorinated Phenylpyruvate Derivatives

Fluorinated phenylpyruvates are important precursors and metabolites in biological systems. mdpi.com The synthesis of these compounds can be achieved through various routes. One approach involves the reductive amination of a fluorinated phenylpyruvic acid. For example, 3-fluoro-3-phenylpyruvic acid can be obtained through the fluorodehydroxylation of the enol form of ethyl 3-phenylpyruvate. Subsequent reductive amination yields β-fluorophenylalanine. nih.gov

Another strategy focuses on creating isotopically labeled compounds for NMR studies. A method has been developed to synthesize [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine, which involves the initial synthesis of a ¹³C-labeled nitrophenol from [2-¹³C] acetone. researchgate.net This highlights the versatility of synthetic routes to access specifically labeled fluorinated phenylalanine analogs for advanced biochemical research. Phenylpyruvate and its derivatives are key non-chiral intermediates in the biosynthesis of amino acids, making them ideal targets for synthetic manipulation. researchgate.net

N-Acetyl-4-fluoro-DL-phenylalanine Synthesis

N-acetylated amino acids are valuable in various biochemical and medicinal chemistry applications. lookchem.com The synthesis of N-acetyl-4-fluoro-DL-phenylalanine can be accomplished through the acetylation of 4-fluoro-DL-phenylalanine.

A common laboratory method for N-acetylation involves reacting the amino acid with acetic anhydride. In biological systems, enzymes such as acetyl-CoA–l-phenylalanine α-N-acetyltransferase can catalyze the synthesis of N-acetyl-l-phenylalanine from acetyl-CoA and l-phenylalanine. nih.gov This enzymatic approach offers high specificity and can be a model for biocatalytic production methods.

Table 2: Properties of N-Acetyl-4-fluoro-DL-phenylalanine oakwoodchemical.com

| Property | Value |

| CAS Number | 17481-06-0 |

| Molecular Formula | C₁₁H₁₂FNO₃ |

| Molecular Weight | 225.22 g/mol |

| Melting Point | 150-153 °C |

| Appearance | Crystals |

Mechanistic Studies of 4 Fluoro Dl Phenylalanine in Biological Systems

Interactions with Protein Synthesis Machinery

4-Fluoro-DL-phenylalanine's resemblance to phenylalanine enables it to be recognized by the cellular machinery responsible for protein synthesis. This interaction, however, can lead to significant alterations in normal cellular processes.

Inhibition of Protein Synthesis

As a phenylalanine antagonist, 4-fluoro-DL-phenylalanine can act as an inhibitor of protein synthesis. caymanchem.comnoaa.govnih.govcymitquimica.com This inhibition arises from its ability to compete with the natural substrate, phenylalanine, for binding to key components of the protein synthesis apparatus. smolecule.com For instance, it has been shown to inhibit the growth of MCF-7 breast cancer cells, with a reported IC50 value of 11.8 μM. caymanchem.com This inhibitory effect underscores its potential as a tool for modulating cellular growth and proliferation.

Ribosomal Translation of Fluorinated Non-Canonical Amino Acids

The ribosome, the cell's protein-building machinery, can be programmed to incorporate non-canonical amino acids like 4-fluoro-DL-phenylalanine into polypeptide chains. nih.gov Researchers have successfully demonstrated the ribosomal translation of various fluorinated amino acids, including mono- to tri-fluorinated variants, as well as L- and D-amino acid forms. nih.gov This is often achieved using a reconstituted cell-free translation system, known as the FIT (Flexible In-vitro Translation) system. nih.gov For example, N-(2-chloroacetyl)-4-fluoro-L(or D)-phenylalanine has been used to initiate the synthesis of macrocyclic peptides. nih.gov The successful expression of peptides containing these fluorinated analogs is often confirmed through techniques like MALDI-TOF mass spectrometry. nih.gov

Incorporation into Peptides and Proteins

The ability to incorporate 4-fluoro-DL-phenylalanine into peptides and proteins is a key feature that makes it a valuable research tool. nih.govchemimpex.combeilstein-journals.orgchemimpex.com This incorporation allows for the study of protein structure, function, and stability. beilstein-journals.orgchemimpex.com The fluorine atom serves as a useful probe, particularly in 19F-NMR studies, to determine site-specific solvent accessibility and to investigate protein-protein and protein-ligand interactions. caymanchem.combeilstein-journals.org For example, 4-fluoro-L-phenylalanine has been incorporated into the hormone glucagon (B607659) to study its interaction with membrane-spanning receptors. ebi.ac.uk The substitution of phenylalanine with its fluorinated counterpart can also enhance the metabolic stability of peptides and proteins. beilstein-journals.orgrsc.org

Enzymatic Interactions and Regulation

4-Fluoro-DL-phenylalanine's interactions are not limited to the ribosome; it also engages with various enzymes, influencing their activity and providing insights into their regulatory mechanisms.

Enzyme Inhibition and Substrate Specificity

4-Fluoro-DL-phenylalanine can act as both a substrate and an inhibitor for various enzymes. Its ability to mimic phenylalanine allows it to bind to the active sites of enzymes that normally process this amino acid. For example, it has been identified as a competitive inhibitor of the leucine (B10760876) transporter (LeuT), a model for neurotransmitter sodium symporters. rcsb.org In the cyanobacterium Synechocystis sp. 29108, 4-fluoro derivatives of phenylalanine were found to be potent antimetabolites, inhibiting growth by targeting 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase. nih.gov Furthermore, studies with phenylalanine meta-hydroxylase have shown that while 4-fluoro-DL-phenylalanine can be processed to its corresponding hydroxylated product, 3-fluorophenylalanine acts as a competitive inhibitor of the enzyme. nih.gov

Allosteric Control in Aromatic Amino Acid Biosynthesis Pathways

The biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is a fundamental process in bacteria, plants, and lower eukaryotes, governed by complex allosteric control mechanisms. nih.gov This regulation primarily occurs at the first committed step of the shikimate pathway. nih.gov The enzymes involved in this pathway are often sensitive to feedback regulation by the final products, using allostery to modulate their activity. nih.gov 4-Fluoro-DL-phenylalanine, as an analog of phenylalanine, participates in this regulatory network by mimicking the natural amino acid. asm.org

The central point of this regulation is the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, which exists in multiple forms (isoenzymes) that can be inhibited by one or more of the aromatic amino acids. researchgate.net In many organisms, the phenylalanine-sensitive version of this enzyme is a key site for controlling the entire pathway. researchgate.netresearchgate.net When cellular concentrations of phenylalanine are high, it binds to an allosteric site on the enzyme, separate from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This feedback inhibition prevents the unnecessary synthesis of aromatic compounds. 4-Fluoro-DL-phenylalanine can act as a potent mimic of L-phenylalanine at this allosteric site, effectively tricking the cell into sensing high levels of phenylalanine. asm.org This leads to the downregulation of the entire aromatic amino acid biosynthesis pathway. Spontaneous mutations that confer resistance to the growth-inhibitory effects of 4-fluorophenylalanine often involve alterations in the DAHP synthase enzyme, making it resistant to this feedback inhibition. researchgate.net

Impact on 3-deoxy-D-arabinoheptulosonate 7-phosphate Synthase

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form DAHP, the first step of the shikimate pathway. wikipedia.org This enzyme is a critical checkpoint for the flow of carbon into aromatic amino acid synthesis. nih.govnih.gov The activity of DAHP synthase is tightly controlled by feedback inhibition from the pathway's end products. wikipedia.org

In organisms like Escherichia coli and the cyanobacterium Synechocystis sp., the phenylalanine-sensitive isoenzyme of DAHP synthase is strongly inhibited by L-phenylalanine. asm.orgresearchgate.net Research has demonstrated that 4-fluoro-DL-phenylalanine can also act as a potent inhibitor of this enzyme. asm.org In Synechocystis sp., L-phenylalanine is a powerful noncompetitive inhibitor of DAHP synthase. The 4-fluoro derivative of phenylalanine was also found to be a potent antimetabolite, and its inhibitory action is attributed to its ability to mimic L-phenylalanine at the allosteric binding site. asm.org Mutants resistant to 4-fluorophenylalanine were found to possess an altered DAHP synthase that was no longer sensitive to feedback inhibition. asm.org

Studies on the phenylalanine-sensitive DAHP synthase (AroG) from E. coli have identified key amino acid residues involved in the allosteric binding site for phenylalanine. researchgate.net Replacements of specific residues can relieve the feedback inhibition by phenylalanine, highlighting the structural basis for this regulation. researchgate.net While direct kinetic data for 4-fluoro-DL-phenylalanine binding to this specific enzyme is not detailed in the provided context, its function as a potent analog suggests a similar mechanism of action. asm.org

Metabolic Pathways and Biotransformation

Once inside the cell, 4-fluoro-DL-phenylalanine can be processed by various metabolic enzymes that normally act on phenylalanine. This biotransformation can lead to the production of several fluorinated metabolites.

Conversion to Fluoro-phenylethanol

In yeast such as Saccharomyces cerevisiae, phenylalanine can be catabolized through a degradation pathway that produces 2-phenylethanol, a compound valued for its rose-like aroma. mdpi.com This pathway proceeds through the following steps:

Phenylalanine is converted to phenylpyruvate .

Phenylpyruvate is decarboxylated to phenylacetaldehyde (B1677652) .

Phenylacetaldehyde is reduced to phenylethanol . mdpi.com

It is hypothesized that 4-fluorophenylalanine can enter this same pathway. Its precursor, 4-fluorophenylpyruvate (FPP), could be converted into fluoro-phenylethanol. mdpi.com The toxicity of FPP in yeast is thought to be potentially linked to its conversion into a toxic compound like fluoro-phenylethanol, as FPP is one enzymatic step closer to this product than 4-fluorophenylalanine. mdpi.com

In Vivo Formation of Tyrosine from p-Fluorophenylalanine

Studies have demonstrated the enzymatic conversion of 4-fluorophenylalanine to tyrosine. nih.govresearchgate.net This biotransformation is catalyzed by the enzyme phenylalanine hydroxylase. Under normal physiological conditions, this enzyme hydroxylates L-phenylalanine to produce L-tyrosine, a crucial step for the synthesis of catecholamine neurotransmitters. Research has shown that p-fluoro-L-phenylalanine can act as a substrate for tyrosine hydroxylase, leading to the formation of tyrosine. medchemexpress.com This indicates that the cellular machinery responsible for phenylalanine metabolism can process its fluorinated analog, although the efficiency of this conversion compared to the natural substrate may vary.

Phenylalanine Degradation Pathways

The primary degradation pathway for phenylalanine in many microorganisms, including the fungus Aspergillus niger and yeast, involves its conversion to phenylpyruvate. mdpi.comscience.gov This is typically initiated by an aminotransferase enzyme. science.gov As discussed, this phenylpyruvate can then be further metabolized to phenylacetaldehyde and then phenylethanol. mdpi.com 4-Fluoro-DL-phenylalanine can be metabolized via this same pathway, initiated by enzymes like D-amino acid oxidase and L-phenylalanine aminotransferases, leading to fluorinated intermediates. science.gov

Cellular and Molecular Responses

The introduction of 4-fluoro-DL-phenylalanine into biological systems elicits a range of cellular and molecular responses, primarily stemming from its identity as a phenylalanine analog. It is classified as a non-proteinogenic amino acid, meaning it is not one of the canonical amino acids used in protein synthesis. caymanchem.com

One of the most significant effects is the inhibition of protein synthesis. caymanchem.com Furthermore, 4-fluorophenylalanine can be mistakenly charged to the phenylalanyl-tRNA by the enzyme phenylalanyl-tRNA synthetase and subsequently incorporated into polypeptide chains in place of phenylalanine. google.com The substitution of phenylalanine with its fluorinated counterpart can alter the structure and function of proteins due to the different electronic properties of the fluorine atom. This has been used as a research tool to study protein folding and stability. chemimpex.com For instance, incorporating it into polypeptides allows for the determination of site-specific solvent accessibility using ¹⁹F-NMR spectroscopy. caymanchem.com

At the cellular level, these molecular alterations can manifest as growth inhibition, a response observed in MCF-7 breast cancer cells. caymanchem.com It can also interfere with developmental processes, such as the reversible inhibition of macrostomal differentiation in the ciliate Tetrahymena vorax. caymanchem.com In HeLa cells, the substitution of phenylalanine with its para-fluoro analog has been shown to diminish the chromosome condensing ability of mitotic proteins, affecting the progression of cells through the G2 phase into mitosis. targetmol.com

Inhibition of Mitosis and Cell Cycle Arrest

4-Fluoro-DL-phenylalanine, often referred to as this compound (PFPA or FPA), has been demonstrated to be a potent inhibitor of mitosis, the process of cell division. Its primary mechanism of action involves the disruption of the mitotic spindle and the induction of cell cycle arrest, particularly at the G2/M transition phase.

Research has shown that treatment of HeLa cells with this compound leads to a significant increase in the duration of metaphase. capes.gov.br When cells are treated with high concentrations of the compound during the late interphase, they experience a prolonged and potentially irreversible blockage when they reach metaphase. capes.gov.br This effect is attributed to the induction of instability and structural abnormalities in the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. capes.gov.br The incorporation of this compound into mitotic proteins is believed to be the root cause of these abnormalities, diminishing the capacity of these proteins to facilitate proper chromosome condensation and segregation. nih.gov

In addition to disrupting metaphase, high concentrations of this compound can halt the cell cycle at the G2/M boundary, preventing cells from entering mitosis altogether. wiley.com This G2/M arrest is a critical checkpoint that ensures the cell is ready for division, and its activation by this compound suggests an interference with the regulatory proteins that govern this transition. Studies in human lymphoid cells have shown that at lower concentrations, this compound induces banding and uncoiling in metaphase chromosomes, similar to the effects of other known mitotic inhibitors. wiley.com

The table below summarizes the observed effects of this compound on mitosis and cell cycle in different cell lines.

| Cell Line | Concentration | Observed Effects | Reference |

| HeLa | 10 mM | Increased duration of metaphase, irreversible blockage at metaphase, mitotic spindle instability and structural abnormalities. capes.gov.br | capes.gov.br |

| HeLa | 0.5 mM | Reversible arrest of 93% of cells in G2 phase. nih.gov | nih.gov |

| Human Lymphoid Cells | High Concentration | Arrest of cell growth at the G2/M boundary. wiley.com | wiley.com |

| Human Lymphoid Cells | Low Concentration | Induction of G-banding and uncoiling in metaphase chromosomes. wiley.com | wiley.com |

| Muntjac Fibroblasts | Not Specified | Affected spindle morphology, accumulation of atypical metaphases. brunel.ac.uk | brunel.ac.uk |

Induction of Apoptosis

Beyond its effects on mitosis, 4-Fluoro-DL-phenylalanine is also a known inducer of apoptosis, or programmed cell death. This process is a crucial mechanism for removing damaged or unwanted cells and is tightly regulated by a complex network of signaling pathways. The introduction of 4-fluoro-DL-phenylalanine can trigger this cascade, leading to the systematic dismantling of the cell.

Detailed mechanistic studies in human acute leukemia Jurkat T cells have elucidated the apoptotic pathway initiated by this compound (FPA). koreascience.kr Treatment with FPA was shown to trigger a cascade of events characteristic of the extrinsic and intrinsic apoptotic pathways. This includes the activation of caspase-8, an initiator caspase often associated with the death receptor pathway. koreascience.kr The activation of caspase-8 leads to the cleavage of Bid, a pro-apoptotic member of the Bcl-2 family. koreascience.kr Truncated Bid (tBid) then translocates to the mitochondria, promoting the release of cytochrome c. koreascience.kr

The release of cytochrome c from the mitochondria is a critical step in the intrinsic apoptotic pathway. In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates another initiator caspase, caspase-9. koreascience.kr Activated caspase-9 then proceeds to activate the executioner caspase, caspase-3. koreascience.kr Caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation. koreascience.kr

Crucially, the study in Jurkat T cells also demonstrated the central role of the Bcl-2 family of proteins in regulating FPA-induced apoptosis. The overexpression of anti-apoptotic proteins Bcl-2 or Bcl-xL was found to significantly inhibit the FPA-induced activation of caspases and subsequent cell death. koreascience.kr This highlights the importance of the mitochondrial pathway in mediating the apoptotic effects of 4-fluoro-DL-phenylalanine.

The key molecular events in the apoptotic pathway induced by this compound are summarized in the table below.

| Apoptotic Event | Observation in Jurkat T cells | Role in Apoptosis | Reference |

| Caspase-8 Activation | Activated by FPA treatment. koreascience.kr | Initiator caspase, links to extrinsic pathway. koreascience.kr | koreascience.kr |

| Bid Cleavage | Cleaved following caspase-8 activation. koreascience.kr | Links extrinsic to intrinsic pathway. koreascience.kr | koreascience.kr |

| Cytochrome c Release | Released from mitochondria. koreascience.kr | Activates the apoptosome. koreascience.kr | koreascience.kr |

| Caspase-9 Activation | Activated following cytochrome c release. koreascience.kr | Initiator caspase of the intrinsic pathway. koreascience.kr | koreascience.kr |

| Caspase-3 Activation | Activated downstream of caspase-9. koreascience.kr | Executioner caspase, cleaves cellular substrates. koreascience.kr | koreascience.kr |

| PARP Degradation | Observed following caspase-3 activation. koreascience.kr | Hall-mark of apoptosis. koreascience.kr | koreascience.kr |

| Inhibition by Bcl-2/Bcl-xL | Overexpression inhibited FPA-induced apoptosis. koreascience.kr | Anti-apoptotic proteins that prevent mitochondrial permeabilization. koreascience.kr | koreascience.kr |

Research Applications of 4 Fluoro Dl Phenylalanine in Advanced Biological Studies

Protein Engineering and Structural Biology

The incorporation of 4-Fluoro-DL-phenylalanine into proteins has become a valuable strategy in protein engineering and structural biology. chemimpex.com The fluorine atom introduces minimal steric perturbation while significantly altering the electronic properties of the aromatic ring, making it an effective probe for studying protein structure, stability, and function. chemimpex.comcymitquimica.comnih.gov

Probing Protein Folding and Stability

The introduction of fluorinated amino acids like 4-Fluoro-DL-phenylalanine can modulate the stability of proteins. nih.gov The replacement of hydrogen with the highly electronegative fluorine atom can influence properties such as hydrophobicity, acidity, and basicity, which in turn affect protein folding and conformational stability. nih.gov Studies have shown that the incorporation of fluorinated aromatic amino acids can enhance the thermal and catabolic stability of proteins, including therapeutic proteins and peptide-based vaccines. nih.gov This enhanced stability is attributed to factors like increased hydrophobicity and altered interactions within the protein structure. nih.govpnas.org For instance, the incorporation of hexafluoroleucine into a designed protein significantly increased its stability. pnas.org While the primary focus here is on 4-Fluoro-DL-phenylalanine, the principles of stabilization through fluorination are broadly applicable. The subtle yet significant changes induced by fluorination provide researchers with a tool to dissect the forces that govern protein folding and to engineer proteins with enhanced stability for various biotechnological applications. researchgate.net

Investigation of Protein Structure and Function

4-Fluoro-DL-phenylalanine serves as a valuable tool for investigating protein structure and function. chemimpex.comchemimpex.com Its structural similarity to phenylalanine allows it to be incorporated into proteins, while the fluorine atom provides a unique probe to study the local environment within the protein. cymitquimica.com This approach is particularly useful in understanding protein-protein and protein-ligand interactions. nih.gov The introduction of the fluorinated analog can help identify key residues involved in these interactions and elucidate the mechanisms of enzyme catalysis and receptor binding. chemimpex.com The altered electronic properties of the fluorinated ring can influence binding affinities and enzymatic activities, providing insights into the role of specific aromatic residues in protein function. nih.gov

| Application | Description | Key Findings |

| Enzyme Mechanisms | Acts as a probe to gain insights into enzyme mechanisms and receptor interactions. chemimpex.com | The fluorine substitution can alter enzyme activity, helping to elucidate the role of specific residues in catalysis. chemimpex.comnih.gov |

| Protein Interactions | Used to study protein-protein and protein-ligand interactions. chemimpex.comnih.gov | The unique properties of the fluorine atom can modulate binding affinities, providing information on the forces driving these interactions. chemimpex.comnih.gov |

| Protein Engineering | Incorporated into proteins to enhance stability and activity. chemimpex.comchemimpex.com | Fluorination can lead to increased thermal and catabolic stability of proteins. nih.gov |

Site-Specific Incorporation into Polypeptides for NMR Spectroscopy

One of the most powerful applications of 4-Fluoro-DL-phenylalanine is its use in Nuclear Magnetic Resonance (NMR) spectroscopy. chemimpex.com The fluorine-19 (¹⁹F) nucleus has a high gyromagnetic ratio and a large chemical shift range, making it a highly sensitive NMR probe. researchgate.net Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signals from incorporated 4-Fluoro-DL-phenylalanine are free from background noise, providing clean spectra. researchgate.net

Researchers can site-specifically incorporate 4-Fluoro-L-phenylalanine into a protein, allowing them to monitor conformational changes and dynamics at a specific location within the protein. google.com This technique is invaluable for studying protein folding, ligand binding, and allosteric regulation. google.comacs.org For example, ¹⁹F NMR has been used to determine the solvent accessibility of specific phenylalanine residues in polypeptides by observing the signal from the incorporated 4-fluorophenylalanine. caymanchem.com

Studies on Conformational Changes in Transporters

4-Fluoro-DL-phenylalanine has been instrumental in studying the conformational changes of transporters, which are proteins that move molecules across cellular membranes. Crystallographic and functional studies on the leucine (B10760876) transporter (LeuT), a model for neurotransmitter sodium symporters, have utilized 4-Fluoro-L-phenylalanine to understand substrate binding and transport mechanisms. rcsb.org By binding to the transporter, this fluorinated amino acid helps to trap the transporter in specific conformational states, which can then be studied using techniques like X-ray crystallography. rcsb.org These studies have provided critical insights into how transporters recognize and move their substrates across the membrane, revealing the roles of specific residues in gating and permeation. rcsb.org

Neuroscience and Neurotransmitter Systems Research

The applications of 4-Fluoro-DL-phenylalanine extend into the field of neuroscience, where it is used to investigate the complexities of neurotransmitter systems and brain chemistry. chemimpex.comchemimpex.com

Investigation of Neurotransmitter Systems and Brain Chemistry

4-Fluoro-DL-phenylalanine and its derivatives are utilized to study neurotransmitter systems, providing insights into brain function and the mechanisms of neurological disorders. chemimpex.comchemimpex.com As a phenylalanine analog, it can interact with pathways involved in the synthesis and regulation of key neurotransmitters like dopamine (B1211576). smolecule.com For example, studies have investigated how fluorinated amino acids affect neurotransmitter levels and signaling pathways in the brain. chemimpex.comsmolecule.com This research is crucial for understanding the biochemical basis of neurological conditions and for the development of novel therapeutic strategies. chemimpex.comchemimpex.com Research has shown that D-phenylalanine can modulate neurotransmitter activity, and its fluorinated counterparts are being investigated for their potential roles in learning, memory, and other neurological processes. smolecule.com

| Research Area | Application of 4-Fluoro-DL-phenylalanine |

| Neurotransmitter Systems | Investigating the effects of fluorinated amino acids on neurotransmitter systems to understand brain chemistry and potential therapeutic targets. chemimpex.comchemimpex.comchemimpex.com |

| Neurological Disorders | Serving as a building block in the synthesis of novel drugs for the treatment of neurological disorders. chemimpex.comchemimpex.com |

| Dopaminergic System | Used in PET imaging studies (as ¹⁸F-FDOPA) to investigate the dopaminergic system in disorders like obsessive-compulsive disorder. wiley.com |

Modulating Neurotransmitter Activity

4-Fluoro-DL-phenylalanine, a derivative of the essential amino acid phenylalanine, is instrumental in neuroscience research for its ability to influence neurotransmitter systems. chemimpex.com As a structural analog, it can interfere with the synthesis of key neurotransmitters. Phenylalanine is a precursor for tyrosine, which is then converted into dopamine, norepinephrine, and epinephrine. wikipedia.org High levels of phenylalanine can inhibit the enzymes tyrosine hydroxylase and tryptophan hydroxylase 2, which are the rate-limiting steps in the production of dopamine and serotonin (B10506), respectively. nih.gov This inhibition can lead to a reduction in the biosynthesis of these crucial neurotransmitters. nih.govdrugbank.com

Studies have shown that depletion of phenylalanine and its precursor tyrosine can decrease the synthesis and release of catecholamines in the brain. jpn.ca This modulation of neurotransmitter levels is a key area of investigation, particularly in understanding the biochemical basis of mood and cognitive functions. ebsco.com The ability of 4-Fluoro-DL-phenylalanine to mimic natural amino acids allows researchers to probe the intricacies of neurotransmitter pathways and their regulation. chemimpex.comchemimpex.com

Relevance in Neurological Disorders Research

The modulation of neurotransmitter activity by 4-Fluoro-DL-phenylalanine has significant implications for the study of neurological disorders. chemimpex.com It is used as a tool to investigate the role of neurotransmitter imbalances in conditions like Parkinson's disease, Alzheimer's disease, and depression. ebsco.comchemimpex.comsolubilityofthings.com

In the context of Parkinson's disease , a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, research has explored the relationship between phenylalanine metabolism and disease pathology. nih.govdergipark.org.tr Some studies suggest that alterations in phenylalanine levels may be associated with Parkinson's disease. nih.govnih.govresearchgate.net 4-Fluoro-DL-phenylalanine can be used in experimental models to study the effects of altered phenylalanine metabolism on dopamine synthesis and neuronal health. nih.gov

For Alzheimer's disease , another neurodegenerative condition, research has investigated the role of amino acids in disease progression. nih.govmdpi.com The apolipoprotein E (apoE) ε4 allele is a major genetic risk factor for late-onset Alzheimer's. nih.govnih.gov Studies have shown that an HDL-mimetic peptide, 4F, can increase the secretion and lipidation of apoE in brain cells and counteract the inhibitory effects of amyloid-β, a hallmark of Alzheimer's. nih.gov While not directly 4-Fluoro-DL-phenylalanine, this research on a "4F" peptide highlights the therapeutic potential of targeting pathways involving phenylalanine and its analogs in Alzheimer's research. nih.gov

Furthermore, because some antidepressants are thought to work by increasing levels of norepinephrine, a downstream product of phenylalanine, various forms of phenylalanine have been explored as potential treatments for depression . ebsco.com The ability of 4-Fluoro-DL-phenylalanine to influence these pathways makes it a valuable compound for research in this area. solubilityofthings.com

Drug Discovery and Medicinal Chemistry

4-Fluoro-DL-phenylalanine is a significant molecule in the fields of drug discovery and medicinal chemistry. chemimpex.comchemimpex.comchemimpex.com Its unique properties, stemming from the presence of a fluorine atom, make it a valuable building block for the synthesis of novel therapeutic agents. chemimpex.comnih.gov

Development of Novel Therapeutics

This fluorinated amino acid is utilized as a fundamental component in the creation of new drugs, particularly for neurological disorders. chemimpex.comchemimpex.com By incorporating 4-Fluoro-DL-phenylalanine into peptide structures, researchers can develop novel therapeutics with altered biological activity. chemimpex.com The introduction of fluorine can lead to the development of more effective therapeutic agents by influencing how the molecule interacts with its biological target. chemimpex.combeilstein-journals.org

Targeting Specific Pathways, Receptors, or Enzymes

The unique structural and electronic properties of 4-Fluoro-DL-phenylalanine allow for the design of drugs that can target specific biological pathways, receptors, or enzymes with high precision. chemimpex.comchemimpex.com As an analog of a natural amino acid, it can be incorporated into peptides designed to interact with specific biological targets like enzymes or receptors. This targeted approach is particularly useful in developing therapies for diseases like cancer, where it can be used to create enzyme inhibitors or receptor antagonists that block pathways involved in tumor growth. The ability of 4-Fluoro-DL-phenylalanine to mimic natural amino acids while possessing distinct properties makes it a valuable tool for probing enzyme mechanisms and receptor interactions. chemimpex.comchemimpex.com

Design of Antiviral and Antimicrobial Agents

Research has indicated the potential of fluorinated phenylalanine derivatives, including 4-Fluoro-DL-phenylalanine, in the development of antiviral and antimicrobial drugs. scientificlabs.co.ukalfa-chemistry.com These compounds are considered toxic antimetabolites that can interfere with essential cellular processes in microorganisms. scientificlabs.co.uk For instance, they have been investigated for their potential to inhibit viral replication or microbial growth. The design of novel HIV-1 capsid inhibitors has been based on phenylalanine derivatives, showcasing the application of these compounds in creating new antiviral agents. nih.gov

Table of Research Findings for 4-FLUORO-DL-PHENYLALANINE

| Application Area | Specific Use | Key Findings | Relevant Citations |

|---|---|---|---|

| Neurotransmitter Modulation | Studying the effects on dopamine and serotonin synthesis. | Can inhibit tyrosine hydroxylase and tryptophan hydroxylase 2, leading to reduced neurotransmitter production. | chemimpex.comwikipedia.orgnih.govdrugbank.comjpn.caebsco.comchemimpex.comchemimpex.com |

| Neurological Disorders Research | Investigating the role of phenylalanine metabolism in Parkinson's and Alzheimer's disease. | Used in experimental models to understand the impact of altered amino acid metabolism on disease pathology. | chemimpex.comebsco.comchemimpex.comsolubilityofthings.comnih.govdergipark.org.trnih.govresearchgate.netnih.govmdpi.comnih.govnih.gov |

| Novel Therapeutics Development | Serving as a building block for new drugs. | Incorporation into peptides can create therapeutics with altered and potentially enhanced biological activity. | chemimpex.comchemimpex.comchemimpex.comchemimpex.comnih.govbeilstein-journals.org |

| Enhancing Drug Efficacy and Stability | Improving the properties of pharmaceutical compounds. | Fluorination increases metabolic stability and bioavailability due to the strong carbon-fluorine bond. | chemimpex.comchemimpex.comsolubilityofthings.comchemimpex.comnih.govbeilstein-journals.orguj.edu.pl |

| Targeted Therapies | Designing drugs for specific biological targets. | Allows for the creation of specific enzyme inhibitors and receptor antagonists. | chemimpex.comchemimpex.com |

| Antiviral and Antimicrobial Agents | Development of new drugs to combat infectious diseases. | Acts as a toxic antimetabolite with potential to inhibit viral and microbial growth. | scientificlabs.co.ukalfa-chemistry.comnih.gov |

Research into Antiepileptic Drugs

While direct application of 4-Fluoro-DL-phenylalanine as an antiepileptic drug is not its primary use, its derivatives are instrumental in the development and monitoring of such treatments. For instance, ¹⁸F-fluoro-L-phenylalanine (¹⁸F-FDOPA), a radiolabeled analog, is utilized in positron emission tomography (PET) to visualize and assess brain tumors, which can be a cause of seizures. frontiersin.org In a case study of a dog with a meningioma, a type of brain tumor, ¹⁸F-FDOPA PET was used to evaluate the metabolic activity of the lesion while the dog was being treated with antiepileptic drugs like potassium bromide and levetiracetam (B1674943) to control seizures. frontiersin.org This demonstrates the role of fluorinated phenylalanine derivatives in the broader context of managing seizure-related conditions.

Cancer Research and Antineoplastic Applications

4-Fluoro-DL-phenylalanine and its analogs have significant applications in cancer research, from inhibiting cancer cell growth to enhancing therapeutic techniques. caymanchem.comsmolecule.com

4-Fluoro-L-phenylalanine has been shown to inhibit the growth of cancer cells. caymanchem.com Specifically, it has demonstrated inhibitory effects on MCF-7 breast cancer cells with an IC₅₀ value of 11.8 μM. caymanchem.com As a phenylalanine antagonist, it can interfere with protein synthesis, a critical process for rapidly dividing cancer cells. smolecule.com This interference with metabolic pathways is a key area of investigation for its potential antitumor properties. smolecule.com

Table 1: Inhibitory Action of 4-Fluoro-L-phenylalanine on Cancer Cells

| Cell Line | IC₅₀ Value | Reference |

| MCF-7 (Breast Cancer) | 11.8 μM | caymanchem.com |

A significant application of fluorinated phenylalanine analogs is in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. nih.govnih.gov The compound 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) was specifically developed as a PET probe to monitor the pharmacokinetics of 4-¹⁰B-borono-L-phenylalanine (¹⁰B-BPA), the boron-containing drug used in BNCT. nih.gov

¹⁸F-FBPA allows for non-invasive imaging and quantification of the boron carrier's distribution in tumors and normal tissues. nih.govsnmjournals.org This is crucial for determining the optimal time for neutron irradiation to maximize the destruction of cancer cells while sparing healthy tissue. nih.govsnmjournals.org Studies in glioma-bearing rat models have shown that ¹⁸F-FBPA accumulates specifically in tumors, with tumor-to-normal brain ratios reaching as high as 3.45 at 30 minutes post-injection. nih.govsnmjournals.org The uptake of ¹⁸F-FBPA is primarily mediated by L-type amino acid transporters (LATs), which are often overexpressed in tumor cells. nih.govd-nb.info

Table 2: Biodistribution Ratios of ¹⁸F-FBPA-Fr in Glioma-Bearing Rats

| Time Post-Injection | Glioma-to-Normal Brain Ratio | Tumor-to-Heart Blood Ratio | Reference |

| 0.5 h | 3.45 | 1.72 | nih.govsnmjournals.org |

| 1 h | 3.13 | 2.61 | nih.govsnmjournals.org |

| 2 h | 2.61 | 2.00 | nih.govsnmjournals.org |

| 4 h | 2.02 | 1.93 | nih.govsnmjournals.org |

Derivatives of 4-fluoro-phenylalanine are actively being explored in the development of new anticancer drugs. rhhz.net Halogenation, including the introduction of fluorine, can enhance a drug's stability and its interaction with biological targets like enzymes and receptors. For example, melphalan (B128) flufenamide, which contains a para-fluoro-L-phenylalanine component, has shown significant antitumor activity in multiple myeloma. rhhz.net The fluorine substitution in this compound increases its metabolic stability, a desirable property for therapeutic agents. rhhz.net

Use in Boron Neutron Capture Therapy (BNCT)

Biosensing and Analytical Research

The unique properties of 4-Fluoro-DL-phenylalanine make it a valuable tool in biosensing and various analytical research applications. chemimpex.comtargetmol.comscientificlabs.co.uk

4-Fluoro-DL-phenylalanine serves as a probe in a range of biological assays, aiding in the study of protein structure, function, and interactions. chemimpex.comtargetmol.com The fluorine atom acts as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, allowing researchers to investigate protein folding, conformational changes, and ligand binding. acs.org Because fluorine is virtually absent in biological systems, its signal provides a clear window into the local environment of the labeled amino acid without background interference. acs.org

In the field of biosensing, 4-fluoro-DL-phenylalanine has been used in the selection of allosteric DNAzymes (aptazymes) that can detect phenylalanine. oup.comoup.com In these studies, it was used as an analog for counter-selection to ensure the specificity of the developed biosensor for L-phenylalanine. oup.com The ability of the selected aptazymes to discriminate between L-phenylalanine and its fluorinated analog highlights the subtlety and precision of these molecular recognition systems. oup.com

Application in NMR and Mass Spectrometry for Biomolecule Characterization

4-Fluoro-DL-phenylalanine is a valuable tool in analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) and mass spectrometry, for the enhanced detection and characterization of biomolecules. chemimpex.com The incorporation of the fluorine atom provides a unique probe for studying protein structure and function. chemimpex.com

In ¹⁹F NMR studies, 4-fluoro-DL-phenylalanine can be incorporated into proteins, such as intestinal fatty acid binding protein (IFABP), to investigate conformational heterogeneity. acs.org The fluorine atom is a sensitive probe for monitoring the conformation and dynamics of side chains in the native state of proteins. acs.org For instance, in IFABP, the presence of 4-¹⁹F-phenylalanine revealed that several phenylalanine residues exist in two conformations, indicating chemical exchange within the binding pocket in both the ligand-free and ligand-bound states. acs.org This application is crucial for understanding the early stages of protein folding and the dynamics of ligand binding. acs.org Specifically labeled versions, like 4-fluoro-L-phenylalanine•HCl (ring-4-¹³C, 98%; 3,5-D₂, 98%), are designed for advanced NMR techniques such as aromatic ¹⁹F-¹³C TROSY experiments. isotope.com

The use of fluorinated amino acids like 4-fluoro-DL-phenylalanine in NMR is advantageous because fluorine's properties—its favorable NMR characteristics, small size, and near-total absence in biological systems—make it an excellent probe for investigating biological interactions. acs.org This allows for detailed studies of protein conformational changes, dynamics, enzyme mechanisms, and protein-ligand interactions. acs.org

In mass spectrometry, 4-fluoro-DL-phenylalanine can be used as an internal standard for the quantification of other aromatic amino acids. researchgate.netnih.gov Its distinct mass allows for clear differentiation from its non-fluorinated counterparts, ensuring accurate measurements.

Quantification in High-Performance Liquid Chromatography (HPLC)

4-Fluoro-DL-phenylalanine serves as a crucial internal standard in High-Performance Liquid Chromatography (HPLC) for the quantification of aromatic amino acids like tyrosine and phenylalanine. researchgate.netnih.govresearchgate.net In a derivatization-free HPLC/UV method, 4-fluoro-DL-phenylalanine (FPhe) is used alongside homotyrosine (HTyr) for calibration. researchgate.netnih.gov This method allows for a simple and rapid analysis of amino acids from hydrolyzed proteins and peptides. researchgate.net

The process involves separating the aromatic amino acids on a reversed-phase column and detecting them via UV absorbance. researchgate.net The concentration of the target amino acids is determined by comparing their peak areas to that of the internal standard, 4-fluoro-DL-phenylalanine. nih.gov A proportionality factor is applied to account for the different extinction coefficients between the analyte and the standard. For the phenylalanine/4-fluorophenylalanine pair, this factor has been determined to be 0.673 ± 0.010. nih.gov

This HPLC method offers excellent accuracy and a precision of about 5% relative standard deviation, with a limit of detection (LOD) for tyrosine and phenylalanine estimated to be 0.05 µM. researchgate.netnih.gov The technique has been validated with certified reference materials and is applicable for quantifying aromatic amino acids in various samples, including isolated proteins, complex protein mixtures like serum or milk powder, and immobilized proteins. researchgate.netnih.gov

Furthermore, a fully-automated two-dimensional HPLC (2D-HPLC) system has been developed for the simultaneous enantioselective determination of phenylalanine, tyrosine, and 3,4-dihydroxyphenylalanine, using pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). jst.go.jp

Table 1: HPLC Quantification Parameters

| Parameter | Value | Reference |

|---|---|---|

| Internal Standard | 4-fluoro-DL-phenylalanine (FPhe) | researchgate.netnih.gov |

| Proportionality Factor (Phe/FPhe) | 0.673 ± 0.010 | nih.gov |

| Limit of Detection (LOD) | 0.05 µM | researchgate.netnih.gov |

Development of Allosteric DNAzymes for Ligand Sensing